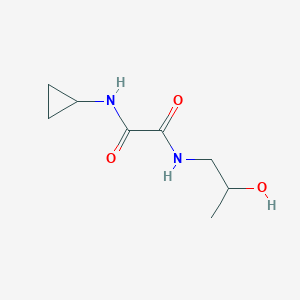

N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-cyclopropyl-N-(2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5(11)4-9-7(12)8(13)10-6-2-3-6/h5-6,11H,2-4H2,1H3,(H,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWXDFCXAJEPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride, followed by the addition of 2-hydroxypropylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide core can be reduced to form amines or other reduced derivatives.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction of the oxalamide core may produce amines.

Wissenschaftliche Forschungsanwendungen

N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide has found applications in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Terminal Group Impact : The 2-hydroxypropyl group in the target compound enhances PHB compatibility compared to Compound 1’s ethoxycarbonyl groups, promoting uniform dispersion in the polymer melt .

Spacer Length : Compound 2’s shorter spacer facilitates earlier phase separation during cooling, enabling nucleation at higher temperatures (115–125°C) and faster crystallization. The cyclopropyl group in the target compound may further stabilize molecular packing .

Concentration Effects : At >0.5 wt%, Compound 2 forms needle-like aggregates, reducing surface-area-to-volume ratios and nucleation efficiency. This suggests the target compound’s optimal concentration lies below this threshold .

Comparison with Non-Oxalamide Nucleating Agents

Traditional nucleating agents for PHB include inorganic (e.g., boron nitride) and organic (e.g., cyanuric acid) compounds. The table below highlights critical performance differences .

Table 2: Performance Comparison with Non-Oxalamide Agents

| Parameter | N1-Cyclopropyl-N2-(2-hydroxypropyl)oxalamide | Boron Nitride | Cyanuric Acid | Uracil |

|---|---|---|---|---|

| Cooling Rate Tolerance | Up to 60°C/min (industrial compatible) | ≤10°C/min | ≤10°C/min | ≤10°C/min |

| Miscibility with PHB | High (homogeneous dispersion) | Low (aggregation issues) | Moderate | Low |

| Crystallization Temp (Tc) | 115–125°C (similar to Compound 2) | 90–100°C | 85–95°C | 80–90°C |

| Crystallinity Increase | ~40% (estimated) | 20–30% | 15–25% | 10–20% |

| Commercial Use | Under investigation | Widely adopted | Limited | Experimental |

Key Findings:

Cooling Rate Superiority : Oxalamides, including the target compound, operate effectively at cooling rates up to 60°C/min, unlike boron nitride or cyanuric acid, which require slower rates (≤10°C/min) for efficacy .

Crystallization Temperature : The target compound elevates PHB’s Tc by ~25°C compared to uracil, reducing processing time and improving thermal stability .

Miscibility Advantage : Unlike boron nitride, which aggregates, the hydroxypropyl group ensures better PHB melt compatibility, minimizing defects in the final product .

Biologische Aktivität

N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide features a unique oxalamide backbone with a cyclopropyl group and a hydroxypropyl substituent. The molecular formula is C12H18N2O3, and its structure is critical in determining its biological activity.

Antimicrobial Properties

Recent studies have indicated that N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although specific molecular targets remain under investigation.

Anticancer Effects

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's efficacy against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating robust antimicrobial potential.

- Cancer Cell Line Studies : In a comparative study involving various oxalamide derivatives, N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide showed a 50% reduction in cell viability at concentrations as low as 10 µM in MCF-7 breast cancer cells.

The biological activity of N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide is attributed to its ability to interact with specific enzymes and receptors within target cells:

- Antimicrobial Mechanism : It is hypothesized that the compound binds to bacterial enzymes involved in cell wall synthesis, leading to structural destabilization and cell lysis.

- Anticancer Mechanism : The compound may activate apoptotic pathways by modulating key signaling proteins such as p53 and Bcl-2, facilitating programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

The biological activities of N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide can be compared with other oxalamide derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide | Yes | Yes | 32 | 10 |

| N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide | Moderate | Yes | 64 | 15 |

| N1-(4-fluorobenzyl)-N2-(3,4-dimethylphenyl)oxalamide | Yes | Moderate | 16 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.